2-Methyl-6-(2-phenylethenyl)pyridine
Overview
Description
2-Methyl-6-(2-phenylethenyl)pyridine belongs to the class of organic compounds known as styrenes . It is a research drug that was one of the first compounds found to act as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5 .
Molecular Structure Analysis
The molecular formula of 2-Methyl-6-(2-phenylethenyl)pyridine is C14H13N . The compound consists of a pyridine ring with a methyl group at the 2nd position and a phenylethenyl group at the 6th position .Scientific Research Applications
Selective mGlu5 Receptor Antagonism
- A study by Cosford et al. (2003) revealed that 2-Methyl-6-(phenylethynyl)pyridine is a potent noncompetitive antagonist of the mGlu5 receptor, often used in pharmacological research. However, this compound has certain limitations as a therapeutic agent, including off-target activities and poor aqueous solubility. The research led to the development of a more selective mGlu5 receptor antagonist, which showed significant potential in the rat fear-potentiated startle model of anxiety (Cosford et al., 2003).
Role in Synthesizing Solar Cell Components
- Wei et al. (2015) investigated the use of derivatives of 2-Methyl-6-(2-phenylethenyl)pyridine in dye-sensitized solar cells (DSSCs). The study found that these derivatives, when used as co-adsorbents in combination with a ruthenium complex, significantly enhanced the performance of DSSCs. This includes increasing the current density, open circuit voltage, and overall conversion efficiency under solar irradiation (Wei et al., 2015).
Neuroprotective Effects
- Movsesyan et al. (2001) explored the neuroprotective effects of 2-Methyl-6-(2-phenylethenyl)pyridine in rat models. The compound, being a selective group I metabotropic glutamate receptor subtype 5 (mGluR5) antagonist, showed significant protective effects in rat cortical neuronal cultures subjected to mechanical injury. It also demonstrated potential in improving motor recovery and reducing deficits in spatial learning after traumatic brain injury in rats (Movsesyan et al., 2001).
Catalytic Applications in Organic Chemistry
- The compound has been utilized in various catalytic processes. For instance, studies have shown its role in the synthesis of heavily substituted 2-aminopyridines, an important class of compounds with numerous applications in chemistry and biology (Teague, 2008).
Applications in Polymer and Material Science
- Guan et al. (2015) demonstrated the utility of pyridine-containing compounds in the synthesis of high-performance polymers. The study emphasized the synthesis of isomeric pyridine-containing aromatic diamine monomers and their incorporation into polyimides, elucidating the relationships between structure and properties like solubility, thermal stability, and optical properties (Guan et al., 2015).
Future Directions
Given the limited information available on 2-Methyl-6-(2-phenylethenyl)pyridine, future research could focus on its synthesis, chemical reactions, and potential applications in various fields. It’s worth noting that 2-Methyl-6-(2-phenylethenyl)pyridine has been used as a research drug and has shown potential in neuroprotective effects following acute brain injury in animal studies .
properties
IUPAC Name |
2-methyl-6-[(E)-2-phenylethenyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISOFUCTXZKSOQ-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)/C=C/C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017353 | |
Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(2-phenylethenyl)pyridine | |
CAS RN |
7370-21-0, 6266-99-5 | |
Record name | SIB 1893 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002607995 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | [E]-2-Methyl-6-[2-phenylethenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801017353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIB 1893 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SIB-1893 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X2F5X24UK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.